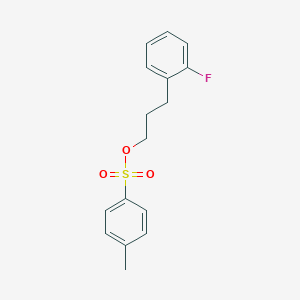
Methyl indoline-4-carboxylate
概要
説明
Methyl indoline-4-carboxylate is a chemical compound that is part of the indole and indoline families. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound itself is a derivative of indoline-2-carboxylic acid, which can be further modified to produce various biologically active molecules.
Synthesis Analysis
The synthesis of derivatives related to methyl indoline-4-carboxylate can be achieved through several methods. One approach involves the Cu(I)-catalyzed intramolecular amination of aryl bromides to produce N-substituted indole-3-carboxylic acid derivatives, which are structurally similar to methyl indoline-4-carboxylate . Another method includes the reaction of Morita-Baylis-Hillman acetates with sodium methoxide in methanol, leading to the formation of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates . Additionally, indoline-2-carboxylic acid can be nitrated and dehydrogenated to yield methyl nitroindole-2-carboxylates .
Molecular Structure Analysis
The molecular structure of methyl indoline-4-carboxylate derivatives can be characterized using various spectroscopic techniques. For instance, solid-state NMR spectroscopy and X-ray diffraction measurements have been used to elucidate the structure of new methyl indole-3-carboxylate derivatives . These techniques can provide detailed information about the molecular conformation and crystal packing, which are essential for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Methyl indoline-4-carboxylate and its derivatives can undergo a variety of chemical reactions. For example, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation is a reaction that demonstrates the potential for incorporating carboxylate groups into the indole framework . This type of reaction is valuable for creating compounds with increased complexity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl indoline-4-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the indole or indoline ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of nitro groups into the indoline framework can significantly alter the compound's electronic properties and reactivity, as seen in the synthesis of methyl 5- and 6-nitroindole-2-carboxylates . Additionally, the crystal structure of a novel indoline derivative has been studied, revealing intermolecular hydrogen bonding and C-H···π interactions that contribute to the stability of the compound .
科学的研究の応用
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
- Methods : The synthesis of indole derivatives involves various chemical reactions, including Friedel-Crafts alkylation .
- Results : Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Gut-Bacteria-Derived Indole Research
- Field : Gastrointestinal and Hepatic Pharmacology
- Application : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
- Methods : The study involves analyzing the interaction between host and microorganism, which widely affects the immune and metabolic status .
- Results : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are significant in the synthesis of selected alkaloids .
- Methods : The synthesis involves various chemical reactions, including the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF .
- Results : The synthesis process yields different indole derivatives, which are used in the creation of various alkaloids .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, have shown inhibitory activity against influenza A .
- Methods : The study involves testing the inhibitory activity of various indole derivatives against different viruses .
- Results : Some indole derivatives have shown significant inhibitory activity against certain viruses, indicating their potential use in antiviral treatments .
-
Iron-Catalyzed Cyanation Reaction
- Field : Organic Chemistry
- Application : Indolines are used in an iron-catalyzed cyanation reaction .
- Methods : The reaction involves the use of azodiisobutyronitrile (AIBN) and provides direct access to obtain 2-unsubstituted-3-cyanoalkyl indolines with a tertiary nitrile moiety .
- Results : The reaction yields indolines with a tertiary nitrile moiety, which can be used in further chemical reactions .
-
Influenza A Inhibitory Activity
- Field : Pharmacology
- Application : Certain indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, have shown inhibitory activity against influenza A .
- Methods : The study involves testing the inhibitory activity of various indole derivatives against the influenza A virus .
- Results : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Safety And Hazards
“Methyl indoline-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
将来の方向性
特性
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXPFSYLFDFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585692 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-4-carboxylate | |
CAS RN |
155135-61-8 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 155135-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



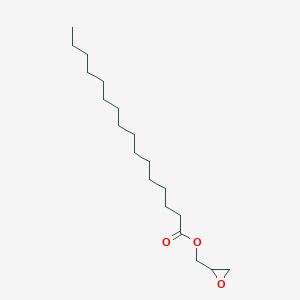
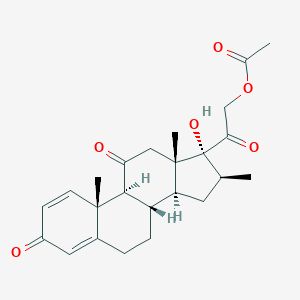
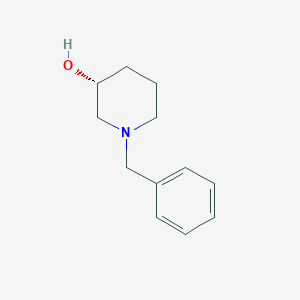
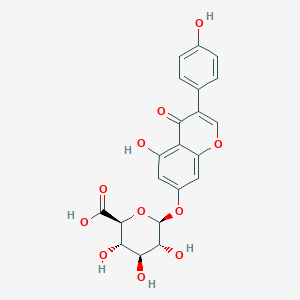
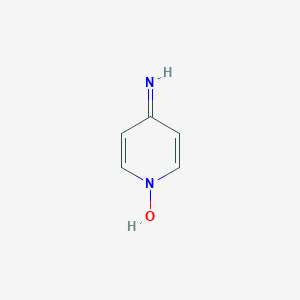
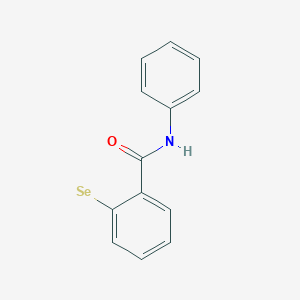
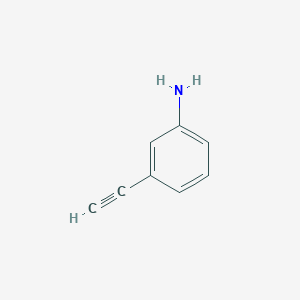
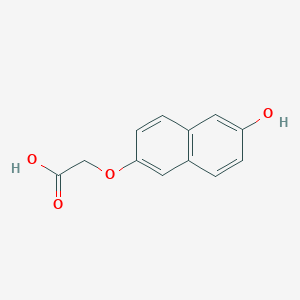
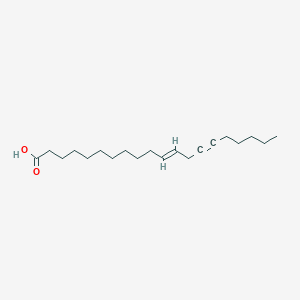
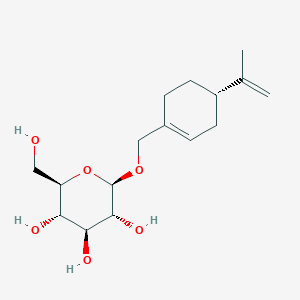

![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
